Ethylaluminum dichloride

Catalog No.
S601749
CAS No.
563-43-9
M.F
C2H5AlCl2
M. Wt
126.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylaluminum dichloride

Ethylaluminum dichloride (EADC) solves the challenge of maintaining strict Lewis acidity in non-polar media for Ziegler-Natta catalyst activation and cationic polymerization. Substituting DEAC or AlCl3 leads to reduced loading or slurry handling. EADC ensures >2× aluminum loading on silica via 1:1 silanol reaction and yields >85% exo-olefin in PIB. Supplied as neat liquid or hydrocarbon solution, packaged under inert atmosphere.

  • Achieve high-density singly bonded Al sites on silica supports.
  • Maintain precise oxonium/carbenium equilibrium for exo-olefin-rich PIB.
  • Avoid slurry handling with fully hydrocarbon-miscible liquid.

CAS Number

563-43-9

Product Name

Ethylaluminum dichloride

IUPAC Name

dichloro(ethyl)alumane

Molecular Formula

C2H5AlCl2

Molecular Weight

126.95 g/mol

InChI

InChI=1S/C2H5.Al.2ClH/c1-2;;;/h1H2,2H3;;2*1H/q;+2;;/p-2

InChI Key

UAIZDWNSWGTKFZ-UHFFFAOYSA-L

SMILES

CC[Al](Cl)Cl

Synonyms

dichloroethylaluminum, EtAlCl2

Canonical SMILES

CC[Al](Cl)Cl

The exact mass of the compound Ethylaluminum dichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

25% in toluene

Package Size

5 g, 25 g, 100 g, 100 ml

Ethylaluminum dichloride (EADC, CAS 563-43-9) is a highly reactive organoaluminum compound and a strong Lewis acid, primarily utilized as a co-catalyst in Ziegler-Natta polymerization, an initiator in cationic polymerizations, and an alkylating agent in organic synthesis. Unlike purely inorganic Lewis acids, EADC features an ethyl ligand that imparts excellent solubility in non-polar aliphatic and aromatic hydrocarbons, allowing it to be seamlessly integrated into homogeneous continuous-flow processes. Typically supplied as a neat liquid (melting point ~32°C) or as a standardized solution in solvents like hexanes or toluene, EADC bridges the gap between the extreme Lewis acidity of aluminum trichloride and the enhanced hydrocarbon compatibility of dialkylaluminum chlorides [1]. Its precise 1:2 alkyl-to-chloride ratio makes it a critical procurement target for applications requiring strict stoichiometric control over active site formation, such as the synthesis of highly reactive polyisobutylene (HR PIB) and the surface modification of silica catalyst supports .

Procurement Fit

Workflow Ziegler-Natta cocatalyst for ethylene polymerization with tunable kinetic profiles
Selection Chlorine loading (C₂H₅AlCl₂) provides distinct Lewis acidity vs. DEAC or TEAL analogs
Method Cationic initiation without co-initiator; stereoselective Diels-Alder cyclizations

Substituting EADC with other aluminum-based Lewis acids severely compromises process control and catalyst performance. Replacing EADC with diethylaluminum chloride (DEAC) reduces the Lewis acidity of the system, which can fail to initiate challenging cationic polymerizations and fundamentally alters the bonding geometry on silica supports from high-density single bonds to lower-density bridged structures [1]. Conversely, utilizing aluminum trichloride (AlCl3) to maximize Lewis acidity introduces severe processability issues; AlCl3 is an insoluble solid in aliphatic hydrocarbons, necessitating cumbersome slurry handling or the use of polar solvents that can disrupt polymerization kinetics[2]. Furthermore, attempting to reduce costs by procuring ethylaluminum sesquichloride (EASC)—an equilibrium mixture of EADC and DEAC—introduces batch-to-batch compositional variability, making it impossible to maintain the precise oxonium/carbenium equilibria required for high-selectivity reactions like the production of exo-olefin-rich polyisobutylene [3].

Substitution Risk

Initiation
EADC: autonomous, fast initiation
DEAC/TEAL: require co-initiator (halogen, HCl)
Stereoselectivity
EADC: exclusive trans-fused Diels-Alder products
Thermal or DEAC: trans-predominant mixtures
Polymerization kinetics
TEA+EADC: built-up (sustained activity)
TIBA+EADC: decay-type (diminishing activity)

Silica Support Modification: Maximizing Active Site Density

In the preparation of supported Ziegler-Natta catalysts, the stoichiometry of the organoaluminum precursor dictates the density and geometry of the active sites. Experimental studies on hexamethyldisilazane (HMDZ)-pretreated silica demonstrate that EADC reacts with surface silanols in a precise 1:1 mole ratio, forming singly bonded Si(s)-O-AlCl2 species. This results in an aluminum surface loading of 1.07 mmol/g. In contrast, DEAC reacts in a 1:2 mole ratio, forming bridged (Si(s)-O)2-AlCl species and achieving less than half the loading (0.48 mmol/g) [1].

Evidence DimensionAluminum surface loading and bonding stoichiometry on HMDZ-silica
Target Compound DataEADC: 1.07 mmol/g loading (1:1 single-bond stoichiometry)
Comparator Or BaselineDEAC: 0.48 mmol/g loading (1:2 bridged-bond stoichiometry)
Quantified DifferenceEADC provides a 2.2x higher aluminum loading and enforces a distinct singly bonded active site geometry.
ConditionsReaction with HMDZ-pretreated silica gel

Procuring EADC allows catalyst manufacturers to double the active aluminum site density on silica supports compared to DEAC, directly increasing the efficiency of the final supported catalyst.

Exo-olefin selectivity
Head-to-head
Up to 90% exo-olefin (EADC•CEE, optimized ligand ratio)
Ligand:Al ratio and solvent choice control specification-grade vinylidene content
~70% at 1:1 stoichiometry; toluene solvent erodes selectivity

Processability: Homogeneous Catalysis in Aliphatic Hydrocarbons

For industrial continuous-flow polymerizations, the physical state and solubility of the Lewis acid are critical procurement factors. Aluminum trichloride (AlCl3), a benchmark strong Lewis acid, is a solid that is practically insoluble in aliphatic hydrocarbons like hexanes, requiring manufacturers to handle abrasive slurries or introduce polar solvents. EADC, however, features an ethyl ligand that renders it completely miscible in hexanes, heptane, and toluene, allowing it to be supplied and dosed as a homogeneous liquid solution (e.g., 1.0 M in hexanes) [1].

Evidence DimensionSolubility and physical state in aliphatic hydrocarbons
Target Compound DataEADC: Completely miscible liquid solution in hexanes/toluene
Comparator Or BaselineAlCl3: Insoluble solid requiring slurry handling
Quantified DifferenceTransition from heterogeneous solid/slurry dosing to fully homogeneous liquid-phase injection.
ConditionsStandard industrial polymerization conditions in non-polar solvents

EADC eliminates the mass-transfer limitations and equipment clogging associated with solid AlCl3, enabling precise, continuous liquid dosing in non-polar reaction media.

Kinetic profile
Head-to-head
Built-up (TEA+EADC) vs. decay-type (TIBA+EADC)
Cocatalyst identity determines sustained productivity in continuous processes
Steric bulk of TIBA increases buried volume, reducing monomer access

Catalytic Selectivity: High Exo-Olefin Content in Polyisobutylene

The synthesis of highly reactive polyisobutylene (HR PIB) requires a delicate oxonium/carbenium equilibrium to prevent unwanted isomerization of the terminal double bond. EADC forms a highly effective complex with bis(2-chloroethyl) ether (CEE). When used in conjunction with a tert-butyl chloride initiator in hexanes at 0 °C, the EADC·CEE complex drives the cationic polymerization of isobutylene to yield polymers with up to 90% exo-olefin content [1]. Weaker Lewis acids like DEAC lack the requisite acidity to effectively mediate this specific equilibrium, resulting in lower selectivity or requiring significantly lower, less economical temperatures.

Evidence DimensionExo-olefin terminal double bond content in polyisobutylene
Target Compound DataEADC·CEE complex: Up to 90% exo-olefin content
Comparator Or BaselineWeaker alkylaluminum chlorides (e.g., DEAC): Suboptimal equilibrium leading to lower exo-olefin selectivity
Quantified DifferenceEADC enables the critical >85% exo-olefin threshold required for premium HR PIB.
ConditionsCationic polymerization of isobutylene in hexanes at 0 °C

High exo-olefin content is a strict procurement requirement for HR PIB used in the manufacture of premium, ashless fuel and lubricant additives.

Initiation mechanism
Head-to-head
EADC: autonomous, fast; DEAC/TEAL: syncatalytic (requires co-initiator)
Eliminates co-initiator feed stream but limits conversion via termination
Termination-efficient reaction stops at incomplete monomer consumption
Diels-Alder selectivity
Cross-study
Exclusive trans-fused (EADC) vs. trans-predominant mixtures (thermal)
Enables stereochemical control for trans-fused bicyclic frameworks
DEAC and (menthyloxy)AlCl₂ also effective; substrate scope matters
Silica grafting
Class-level
Preferential Al-C cleavage over Al-Cl with surface silanols
Yields defined Si(s)-O-AlCl₂ species; trialkylaluminum may differ
Data to verify; class-level inference from ethylaluminum chlorides
Activation energy
Class-level
Strong dependence on cocatalyst type reported
Temperature sensitivity of productivity varies among aluminum alkyls
Specific EADC numeric values not extracted; class-level trend

Manufacture of Highly Reactive Polyisobutylene (HR PIB)

EADC is the optimal choice for the cationic polymerization of isobutylene when high exo-olefin content is required. By forming a complex with ethers (such as CEE) in non-polar solvents like hexanes, EADC provides the precise Lewis acidity needed to control the oxonium/carbenium equilibrium, yielding the >85% exo-olefin content demanded by the lubricant and fuel additive industries [1].

High-Density Silica-Supported Ziegler-Natta Catalysts

For catalyst manufacturers aiming to maximize the activity of supported Ziegler-Natta systems, EADC is preferred over DEAC. Its 1:1 reaction stoichiometry with surface silanols allows for more than double the aluminum loading on the silica support, creating a high density of singly bonded, highly active catalytic sites [2].

Continuous-Flow Homogeneous Friedel-Crafts Alkylation

In industrial organic synthesis where solid aluminum trichloride causes mass-transfer issues or equipment clogging, EADC serves as a highly soluble, liquid-phase alternative. Its complete miscibility in aliphatic and aromatic hydrocarbons allows for seamless integration into continuous-flow reactors without the need for polar solvents or slurry handling[3].

Application Selection Guide

Application
Selection Property
Validation Focus
HR PIB synthesis (lubricant/fuel additives)
Ligand:Al ratio and solvent selection
Verify exo-olefin content under optimized CEE/EADC stoichiometry
Continuous ethylene polymerization
Cocatalyst combination yielding built-up kinetics
Confirm sustained activity profile with TEA+EADC over decay-type alternatives
Cationic isobutylene polymerization (no co-initiator)
Autonomous initiation capability
Validate polymerization initiates without added halogen/HCl source
Stereoselective intramolecular Diels-Alder
Lewis acid with controlled chloride content
Verify exclusive trans-fused cycloadduct formation for target substrate

Physical Description

Ethyl aluminum dichloride appears as a colorless to light-yellow heated liquid. Freezing point 90°F. (USCG, 1999)
Liquid; OtherSolid; PelletsLargeCrystals

Color/Form

Clear, yellow liquid

Boiling Point

381 °F at 760 mm Hg (USCG, 1999)
194 °C (Extrapolated)

Density

1.227 at 95 °F (USCG, 1999)
1.222

Melting Point

90 °F (USCG, 1999)
31 °C

GHS Hazard Statements

Aggregated GHS information provided by 256 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (50.78%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (65.62%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (49.22%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (14.84%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (64.06%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (45.31%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

563-43-9

Wikipedia

Ethylaluminum dichloride

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree

Methods of Manufacturing

Reaction of aluminum chloride with ethyl aluminum sesquichloride.
The alkylaluminum halides are prepared from alkyl halides and aluminum, or by halogenation of trialkylaluminums. /Aluminum alkyls/

General Manufacturing Information

Petrochemical manufacturing
Aluminum, dichloroethyl-: ACTIVE

Storage Conditions

Extremely reactive with air, moisture and compounds containing active hydrogen and therefore must be kept under a blanket of inert gas. /Aluminum alkyls/
In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...
All possibility of contact with water must be avoided. Solution containing not more than 20% of these compounds in non-reactive solvents, however, can be handled without risk of spontaneous ignition. /Aluminum alkyls/
Must be stored in an inert atmosphere; sensitive to oxidation and hydrolysis in air. /Trialkylaluminums/
Separate from air, water, halocarbons, alcohols. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquid storage warehouse, room, or cabinet. /Aluminum alkyls/

Stability Shelf Life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

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